Relative Formation Yield: DMBI Is the Least Abundant Phase I Metabolite
In a standardized microbial biotransformation model that accurately mirrors human phase I metabolism, O-Desmethyl-N-deschlorobenzoyl Indomethacin (DMBI) accounts for only 6.9% of indomethacin turnover, compared to 67.2% for O-Desmethylindomethacin (DMI) and 13.3% for N-Deschlorobenzoylindomethacin (DBI) [1].
| Evidence Dimension | Metabolite yield (% of parent drug converted) |
|---|---|
| Target Compound Data | 6.9% |
| Comparator Or Baseline | O-Desmethylindomethacin (DMI): 67.2%; N-Deschlorobenzoylindomethacin (DBI): 13.3% |
| Quantified Difference | DMBI yield is 60.3 percentage points lower than DMI and 6.4 percentage points lower than DBI |
| Conditions | 120 h incubation with Cunninghamella blakesleeana AS 3.910; LC-MS/MS quantification |
Why This Matters
The low yield dictates that procurement of an authentic DMBI reference standard is essential for accurate calibration in metabolite quantification assays, as in situ generation from indomethacin yields insufficient material.
- [1] Zhang, P., Lin, L. H., Huang, H. H., Xu, H. Y., & Zhong, D. F. Biotransformation of indomethacin by the fungus Cunninghamella blakesleeana. Acta Pharmacologica Sinica 27, 1097–1102 (2006). https://doi.org/10.1111/j.1745-7254.2006.00350.x View Source
